Erbium sodium iodide (1/1/4)
CAS No.: 129863-13-4
Cat. No.: VC19136941
Molecular Formula: ErI4Na
Molecular Weight: 697.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129863-13-4 |
|---|---|
| Molecular Formula | ErI4Na |
| Molecular Weight | 697.87 g/mol |
| IUPAC Name | sodium;erbium(3+);tetraiodide |
| Standard InChI | InChI=1S/Er.4HI.Na/h;4*1H;/q+3;;;;;+1/p-4 |
| Standard InChI Key | HRNLAASBYFBXQJ-UHFFFAOYSA-J |
| Canonical SMILES | [Na+].[I-].[I-].[I-].[I-].[Er+3] |
Introduction
Chemical Composition and Stoichiometry
Erbium sodium iodide (1/1/4) is formally represented as , reflecting the combination of one sodium cation (), one erbium cation (), and four iodide anions (). Charge balance is achieved through the equation:
This formulation aligns with erbium's common +3 oxidation state in ionic compounds , while sodium adopts its typical +1 charge. The iodide ions serve as bridging or terminal ligands, depending on the coordination geometry around the erbium center.
Table 1: Key Compositional Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 697.87 g/mol | |
| Oxidation states | Er: +3; Na: +1; I: -1 | |
| CAS Registry Number | 129863-13-4 |
The compound’s structural complexity arises from erbium’s propensity for high coordination numbers, often exceeding six in lanthanide complexes . Sodium likely occupies interstitial sites or acts as a counterion within the lattice.
Synthesis and Reactivity
Synthetic routes to erbium sodium iodide (1/1/4) are sparsely documented, but analogous rare-earth halide syntheses provide insight. A plausible method involves the direct reaction of erbium metal with sodium iodide under controlled conditions:
This reaction leverages erbium’s reactivity with halogens, as observed in the formation of . Alternatively, metathesis reactions between erbium(III) chloride and sodium iodide in anhydrous solvents could yield the compound:
Such methodologies are consistent with the synthesis of related rare-earth iodides . The Chemistry Reviews source highlights the challenges in isolating pure divalent erbium species due to disproportionation and Schlenk-type equilibria, suggesting that may exist in equilibrium with other erbium iodides under certain conditions.
Table 2: Comparative Reactivity of Rare-Earth Metals
| Metal | Reaction with () | Products Observed |
|---|---|---|
| Eu | Oxidative addition at RT | |
| Yb | Disproportionation in THF | |
| Er | Limited reactivity; requires initiators | Mixed-valent complexes |
Erbium’s slower reaction kinetics compared to europium or ytterbium may necessitate higher temperatures or catalytic additives for synthesis.
Structural Characterization
Despite its molecular formula being well-defined, the three-dimensional structure of erbium sodium iodide (1/1/4) remains unconfirmed due to limitations in crystallographic data . Analogous erbium complexes, such as , adopt octahedral geometries, suggesting that could feature a similar coordination sphere with iodide ligands. Sodium ions may occupy lattice interstices or form ionic bonds with the anionic erbium-iodide framework.
Table 3: Hypothetical Structural Parameters
| Parameter | Value (Estimated) | Basis for Estimation |
|---|---|---|
| Coordination number | 6–8 | Er³+ ionic radius (1.03 Å) |
| Crystal system | Hexagonal or monoclinic | Analogous to |
| Lattice constants | Extrapolated from |
The absence of 3D conformer data underscores the need for advanced diffraction studies to resolve the compound’s precise architecture.
Physicochemical Properties
Erbium sodium iodide (1/1/4) is expected to exhibit properties intermediate between erbium triiodide () and sodium iodide (). Key inferred characteristics include:
-
Melting Point: Estimated > 700°C, based on erbium triiodide’s decomposition at 1,529°C .
-
Solubility: Likely soluble in polar aprotic solvents (e.g., THF, DME), as seen in related lanthanide iodides .
-
Magnetic Behavior: Paramagnetic at room temperature due to erbium’s 4f¹² configuration .
Table 4: Magnetic Properties of Erbium Derivatives
| Compound | Magnetic Moment () | Temperature Dependence |
|---|---|---|
| 1.5 | Paramagnetic | |
| ~3.0 (estimated) | Not experimentally verified |
The compound’s molar magnetic susceptibility is anticipated to align with erbium’s +3 state, approximately .
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